Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation vs. 1,3-Benzothiazole-6-sulfonyl chloride
The 2-acetamido substitution significantly increases both lipophilicity and polar surface area relative to the unsubstituted benzothiazole-6-sulfonyl chloride core. The target compound has a computed LogP of 3.91 and a topological PSA of 116.24 Ų . By contrast, 1,3-benzothiazole-6-sulfonyl chloride (CAS 181124-40-3) has a LogP of 3.30 and a PSA of 83.6 Ų . This simultaneous increase in both LogP and PSA is atypical and reflects the unique combination of the hydrophobic acetamido methyl group and the polar amide NH and C=O functionalities, producing a differentiated pharmacokinetic profile for derived compounds.
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.91; PSA = 116.24 Ų |
| Comparator Or Baseline | 1,3-Benzothiazole-6-sulfonyl chloride (CAS 181124-40-3): LogP = 3.30; PSA = 83.6 Ų |
| Quantified Difference | ΔLogP = +0.61 (18% increase); ΔPSA = +32.6 Ų (39% increase) |
| Conditions | Computed values from ChemSrc (target) and BOC Sciences (comparator); both derived from standard computational chemistry algorithms |
Why This Matters
A 39% larger PSA with simultaneously higher LogP indicates that derivatives built from this scaffold will possess a distinct permeability-solubility balance compared to those from the unsubstituted analog, directly impacting lead optimization decisions.
